3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole 3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1240574-08-6
VCID: VC11743223
InChI: InChI=1S/C10H6Br2F3N3O/c11-8-16-9(12)18(17-8)5-6-1-3-7(4-2-6)19-10(13,14)15/h1-4H,5H2
SMILES: C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)OC(F)(F)F
Molecular Formula: C10H6Br2F3N3O
Molecular Weight: 400.98 g/mol

3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole

CAS No.: 1240574-08-6

Cat. No.: VC11743223

Molecular Formula: C10H6Br2F3N3O

Molecular Weight: 400.98 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole - 1240574-08-6

Specification

CAS No. 1240574-08-6
Molecular Formula C10H6Br2F3N3O
Molecular Weight 400.98 g/mol
IUPAC Name 3,5-dibromo-1-[[4-(trifluoromethoxy)phenyl]methyl]-1,2,4-triazole
Standard InChI InChI=1S/C10H6Br2F3N3O/c11-8-16-9(12)18(17-8)5-6-1-3-7(4-2-6)19-10(13,14)15/h1-4H,5H2
Standard InChI Key XVHFOXBLULRADN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)OC(F)(F)F

Introduction

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via alkylation of 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) with 4-(trifluoromethoxy)benzyl bromide. A representative protocol involves:

  • Deprotonation: Treatment of 3,5-dibromo-1H-1,2,4-triazole with a strong base (e.g., NaH) in DMF at 0–5°C to generate the reactive triazolide intermediate .

  • Alkylation: Addition of 4-(trifluoromethoxy)benzyl bromide to the reaction mixture, followed by stirring at room temperature.

  • Work-up: Purification via column chromatography or recrystallization yields the target compound.

Optimization challenges:

  • Regioselectivity: The triazole’s NH group must be selectively alkylated to avoid bis-alkylation byproducts.

  • Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

Representative reaction conditions:

ParameterValue
Starting material3,5-Dibromo-1H-1,2,4-triazole
Alkylating agent4-(Trifluoromethoxy)benzyl bromide
BaseSodium hydride (1.1 equiv)
SolventDMF
Temperature0–25°C
Yield58–72% (estimated)

Physicochemical Properties

PropertyParent CompoundTitle Compound (Predicted)
Melting point201°C 180–200°C
Boiling point364.8°C (predicted) >350°C
Density2.620 g/cm³ 1.8–2.0 g/cm³
LogP (octanol-water)1.59 3.2–3.5 (estimated)
Solubility in water0.148 mg/mL <0.1 mg/mL

The trifluoromethoxy group increases lipophilicity, reducing aqueous solubility but enhancing cell membrane permeability.

Applications in Materials Science

Coordination Chemistry

The bromine substituents enable ligand behavior in transition metal complexes. Potential applications include:

  • Catalysts for cross-coupling reactions.

  • Luminescent materials (e.g., Cu(I)/Ag(I) complexes).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator